molecular formula C14H19Br2N3O2 B1441287 Tert-butyl 4-(3,5-dibromopyridin-2-yl)piperazine-1-carboxylate CAS No. 1223432-03-8

Tert-butyl 4-(3,5-dibromopyridin-2-yl)piperazine-1-carboxylate

Cat. No.: B1441287
CAS No.: 1223432-03-8
M. Wt: 421.13 g/mol
InChI Key: NZRLOFXPVBYRCJ-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3,5-dibromopyridin-2-yl)piperazine-1-carboxylate is a synthetic organic compound that features a piperazine ring substituted with a tert-butyl carbamate group and a dibromopyridine moiety. This compound is of interest in medicinal chemistry and organic synthesis due to its potential biological activities and utility as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(3,5-dibromopyridin-2-yl)piperazine-1-carboxylate typically involves the following steps:

    Formation of the Piperazine Core: The piperazine ring is often synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Dibromopyridine Moiety: The dibromopyridine group can be introduced via a nucleophilic substitution reaction, where the piperazine reacts with 3,5-dibromopyridine under suitable conditions, often in the presence of a base like potassium carbonate.

    Protection with Tert-butyl Carbamate: The final step involves the protection of the piperazine nitrogen with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Solvent recycling and efficient purification techniques such as crystallization or chromatography would be employed to ensure the compound meets industrial standards.

Types of Reactions:

    Substitution Reactions: The dibromopyridine moiety can undergo further substitution reactions, where the bromine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: The tert-butyl carbamate group can be hydrolyzed under acidic or basic conditions to yield the free amine.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly at the pyridine ring, which can be oxidized to N-oxides or reduced to piperidines.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydride, potassium carbonate, or cesium carbonate in polar aprotic solvents (e.g., DMF, DMSO).

    Hydrolysis: Acidic conditions (e.g., HCl in water) or basic conditions (e.g., NaOH in water).

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

Major Products:

  • Substituted piperazines with various functional groups replacing the bromine atoms.
  • Free amine derivatives upon hydrolysis of the carbamate group.
  • Oxidized or reduced derivatives of the pyridine ring.

Chemistry:

    Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology and Medicine:

    Potential Therapeutic Agents: Investigated for potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities due to the presence of the dibromopyridine moiety.

    Drug Development: Utilized in the development of novel drug candidates targeting various biological pathways.

Industry:

    Chemical Industry: Employed in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of tert-butyl 4-(3,5-dibromopyridin-2-yl)piperazine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The dibromopyridine moiety can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. The piperazine ring can enhance the compound’s binding affinity and selectivity for certain biological targets.

Comparison with Similar Compounds

    Tert-butyl 4-(3,5-dichloropyridin-2-yl)piperazine-1-carboxylate: Similar structure but with chlorine atoms instead of bromine, potentially altering its reactivity and biological activity.

    Tert-butyl 4-(3,5-difluoropyridin-2-yl)piperazine-1-carboxylate: Fluorine atoms instead of bromine, which can significantly impact the compound’s electronic properties and metabolic stability.

Uniqueness:

  • The presence of bromine atoms in tert-butyl 4-(3,5-dibromopyridin-2-yl)piperazine-1-carboxylate can enhance its reactivity in substitution reactions compared to its chloro or fluoro analogs.
  • Bromine atoms can also influence the compound’s lipophilicity and ability to cross biological membranes, potentially affecting its pharmacokinetic properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

tert-butyl 4-(3,5-dibromopyridin-2-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19Br2N3O2/c1-14(2,3)21-13(20)19-6-4-18(5-7-19)12-11(16)8-10(15)9-17-12/h8-9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZRLOFXPVBYRCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=N2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Br2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a mixture of 2,3,5-tribromopyridine (10 g), 1-Boc-piperazine (6 g) and potassium carbonate (20 g) was added 2-butanone (80 mL), and the mixture was refluxed for 8 hr. After cooling, water was added to the reaction mixture, and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine, and the solvent was evaporated to give 4-(3,5-dibromopyridin-2-yl)piperazine-1-carboxylic acid tert-butyl ester (13 g). To a mixture of 4-(3,5-dibromopyridin-2-yl)piperazine-1-carboxylic acid tert-butyl ester (13 g), bis(tricyclohexylphosphine)palladium (II) dichloride (1.3 g), tripotassium phosphate (38 g) and cyclopropylboronic acid (8.4 g) were added toluene (100 mL) and water (5 mL), and the mixture was refluxed for 8 hr. After cooling, the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine, and the solvent was evaporated. The residue was purified by column chromatography (hexane:ethyl acetate) to give 4-(3,5-dicyclopropylpyridin-2-yl)piperazine-1-carboxylic acid tert-butyl ester (7 g). 4-(3,5-Dicyclopropylpyridin-2-yl)piperazine-1-carboxylic acid tert-butyl ester (7 g) was dissolved in chloroform (25 mL), 4N hydrogen chloride/ethyl acetate (25 mL) was added, and the mixture was stirred at room temperature overnight. To the reaction mixture was added 1N aqueous sodium hydroxide solution (100 mL), and the mixture was extracted with chloroform. The organic layer was washed with saturated brine, and the solvent was evaporated. The residue was dissolved in ethyl acetate (50 mL), 4N hydrogen chloride/ethyl acetate (8 mL) was added, and the mixture was filtered to give the title compound (3.2 g).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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